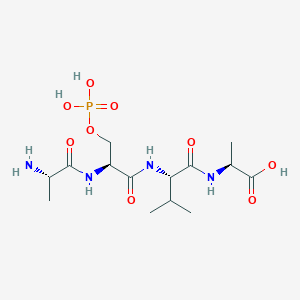
L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of a sequence of amino acids, including alanine, serine, and valine, with a phosphono group attached to the serine residue. The presence of the phosphono group imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The phosphono group is introduced through a specific phosphonation reaction. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is crucial to obtain the desired compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide backbone or the phosphono group.
Substitution: The phosphono group can participate in substitution reactions, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation may yield oxidized peptides, while reduction can produce reduced derivatives. Substitution reactions result in modified peptides with altered functional groups.
Aplicaciones Científicas De Investigación
L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine has diverse applications in scientific research:
Chemistry: The compound is studied for its unique chemical properties and reactivity, contributing to the development of new synthetic methodologies.
Biology: It is used to investigate peptide interactions, protein folding, and enzyme-substrate relationships.
Medicine: The compound’s potential therapeutic applications are explored, including its role as a drug candidate or a biochemical probe.
Industry: It finds applications in the development of novel materials and biotechnological processes.
Mecanismo De Acción
The mechanism of action of L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphono group plays a crucial role in these interactions, often mimicking phosphate groups in biological systems. This mimicry allows the compound to modulate enzymatic activity, signal transduction pathways, and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-valine: A dipeptide with similar amino acid composition but lacking the phosphono group.
L-Valyl-L-alanine: Another dipeptide with a different sequence but similar structural features.
3-Phosphono-L-alanine: A compound with a phosphono group attached to alanine, used as a pyrophosphate mimic in enzymatic reactions.
Uniqueness
L-Alanyl-O-phosphono-L-seryl-L-valyl-L-alanine stands out due to the presence of the phosphono group, which imparts unique chemical and biological properties. This feature distinguishes it from other peptides and makes it a valuable tool in various research applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research. Its unique structure and reactivity make it a subject of interest in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, applications, and mechanism of action provides valuable insights into its role in advancing scientific knowledge and technological innovation.
Propiedades
Número CAS |
75712-40-2 |
|---|---|
Fórmula molecular |
C14H27N4O9P |
Peso molecular |
426.36 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phosphonooxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H27N4O9P/c1-6(2)10(13(21)16-8(4)14(22)23)18-12(20)9(5-27-28(24,25)26)17-11(19)7(3)15/h6-10H,5,15H2,1-4H3,(H,16,21)(H,17,19)(H,18,20)(H,22,23)(H2,24,25,26)/t7-,8-,9-,10-/m0/s1 |
Clave InChI |
NMPLDQFTELCTFP-XKNYDFJKSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(COP(=O)(O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


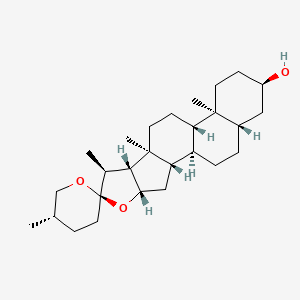
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)



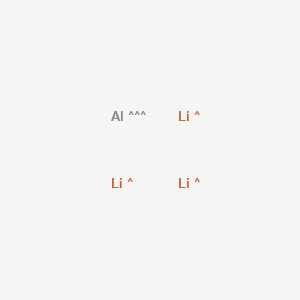

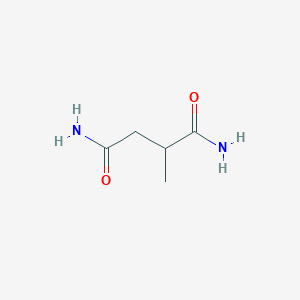
![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)
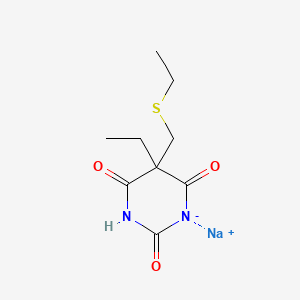
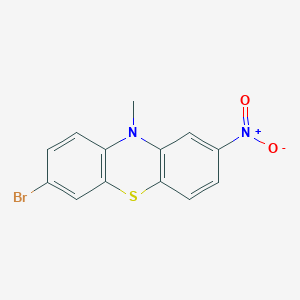
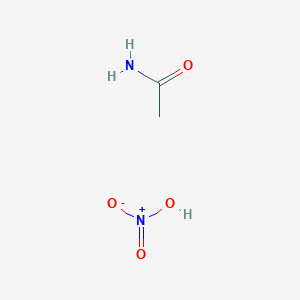
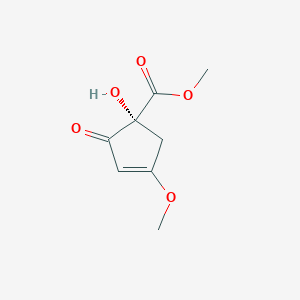
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
